molecular formula C19H25F3N2O2 B141178 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid CAS No. 113274-80-9

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid

Cat. No.: B141178
CAS No.: 113274-80-9
M. Wt: 370.4 g/mol
InChI Key: MGTCSIXGLCFXSR-UHFFFAOYSA-N
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Description

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl diazirine group, which is a highly reactive photoreactive moiety, making it valuable in various scientific applications, particularly in the field of bioconjugation and photoaffinity labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid typically involves multiple steps. One common method starts with the preparation of the diazirine precursor, which is then coupled with an appropriate phenyl undecanoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is purified using techniques such as column chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for reaction monitoring and product purification. Safety measures are also crucial due to the reactive nature of the diazirine group .

Chemical Reactions Analysis

Types of Reactions

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Photoreactions: Carbene intermediates that can form covalent bonds with nearby molecules.

    Substitution Reactions: Halogenated or nitrated phenyl derivatives.

    Oxidation and Reduction: Corresponding alcohols or oxidized derivatives.

Scientific Research Applications

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is widely used in scientific research due to its photoreactive properties. Some key applications include:

Mechanism of Action

The mechanism of action of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid primarily involves the activation of the diazirine group by UV light. This activation leads to the formation of a carbene intermediate, which is highly reactive and can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions and binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Trifluoromethyl)diazirinyl)benzoic acid
  • 3-(Trifluoromethyl)diazirinyl)phenylacetic acid
  • 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)decanoic acid

Uniqueness

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is unique due to its longer alkyl chain, which provides greater flexibility and distance between the reactive diazirine group and the carboxylic acid. This makes it particularly useful in applications where spatial separation is crucial, such as in the study of membrane proteins and large biomolecular complexes.

Properties

IUPAC Name

11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTCSIXGLCFXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150337
Record name 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113274-80-9
Record name 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113274809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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